2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-carboxamides are a class of compounds that are ubiquitous in nature . They are present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs . Today, a large number of benzofuran-based drugs are available on the market .
Synthesis Analysis
A highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
The synthesis of benzofuran-2-carboxamides involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Xie et al. (2014) in "Tetrahedron Letters" discusses the microwave-assisted parallel synthesis of benzofuran-2-carboxamides, highlighting their significance in biological and medicinal research. This method efficiently synthesizes a range of compounds, some exhibiting potent anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014).
Antiviral Activity
Srivastava et al. (1977) in "Journal of Medicinal Chemistry" explored the synthesis of thiazole C-nucleosides, including derivatives related to 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide. These compounds demonstrated significant antiviral activity against various viruses, including herpes and parainfluenza, and also inhibited purine nucleotide biosynthesis (Srivastava et al., 1977).
Novel Oxazole Synthesis
Kumar et al. (2012) in "The Journal of Organic Chemistry" reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating a new method for introducing various functional groups into the oxazole ring. This research presents a novel approach to synthesizing complex organic compounds with potential applications in drug discovery (Kumar et al., 2012).
Synthesis of Novel Analogues
Golankiewicz and Januszczyk (1995) in "Nucleosides, Nucleotides & Nucleic Acids" described the synthesis of 2-Benzylthiazole-4-carboxamide and related compounds, contributing to the development of novel analogues with potential therapeutic applications (Golankiewicz & Januszczyk, 1995).
Antifungal Hybrid Preservatives
Abedinifar et al. (2020) in "Bioresources" synthesized novel benzofuran-1,2,3-triazole hybrids and evaluated their antifungal potential against various rot fungi. This research highlights the potential application of these compounds in preserving materials against fungal damage (Abedinifar et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-15-12(18)9-7-21-14(16-9)17-13(19)11-6-8-4-2-3-5-10(8)20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNAIXWBZVKJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.